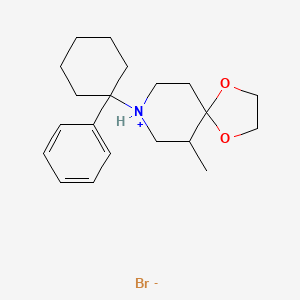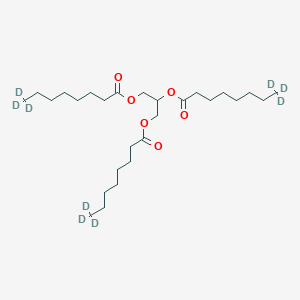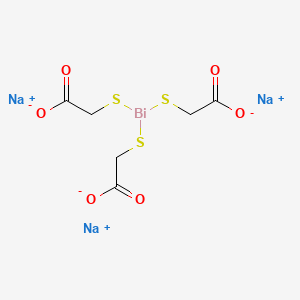
Sodium bismuth thioglycollate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bismuth thioglycollate is a chemical compound that combines the properties of bismuth, sodium, and thioglycolic acid. This compound has been explored for various applications, particularly in the fields of medicine and chemistry. Its unique combination of elements allows it to exhibit properties that are beneficial for specific scientific and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium bismuth thioglycollate can be synthesized through a reaction involving bismuth salts and sodium thioglycollate. The typical reaction involves dissolving bismuth nitrate in water, followed by the addition of sodium thioglycollate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The compound is then purified through filtration and crystallization processes to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium bismuth thioglycollate undergoes several types of chemical reactions, including:
Oxidation: The thioglycollate component can be oxidized to form dithiodiglycollate.
Reduction: Bismuth in the compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The thioglycollate group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Dithiodiglycollate and other sulfur-containing compounds.
Reduction: Reduced bismuth species.
Substitution: New thioglycollate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium bismuth thioglycollate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in microbiological media to create anaerobic conditions, facilitating the growth of anaerobic bacteria.
Medicine: Historically, it has been used in the treatment of syphilis and other infections due to its antimicrobial properties.
Industry: It finds applications in the leather industry for depilation and in the cosmetics industry for hair removal products.
Wirkmechanismus
Sodium bismuth thioglycollate can be compared with other bismuth and thioglycollate compounds:
Bismuth Subsalicylate: Used primarily for gastrointestinal disorders, it shares antimicrobial properties but lacks the thiol group.
Sodium Thioglycollate: Commonly used in microbiological media, it lacks the bismuth component and thus has different antimicrobial properties.
Bismuth Nitrate: Used in various chemical reactions, it does not have the reducing properties of thioglycollate.
Uniqueness: this compound’s uniqueness lies in its combination of bismuth and thioglycollate, providing both antimicrobial and reducing properties. This dual functionality makes it particularly useful in applications requiring both properties.
Vergleich Mit ähnlichen Verbindungen
- Bismuth Subsalicylate
- Sodium Thioglycollate
- Bismuth Nitrate
Eigenschaften
CAS-Nummer |
150-49-2 |
|---|---|
Molekularformel |
C6H6BiNa3O6S3 |
Molekulargewicht |
548.3 g/mol |
IUPAC-Name |
trisodium;2-[bis(carboxylatomethylsulfanyl)bismuthanylsulfanyl]acetate |
InChI |
InChI=1S/3C2H4O2S.Bi.3Na/c3*3-2(4)1-5;;;;/h3*5H,1H2,(H,3,4);;;;/q;;;+3;3*+1/p-6 |
InChI-Schlüssel |
WFPLKLBJDHWTHE-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)[O-])S[Bi](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+].[Na+] |
Verwandte CAS-Nummern |
68-11-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)




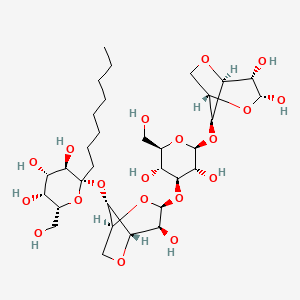
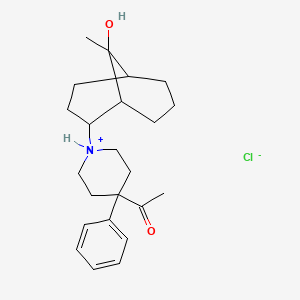
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
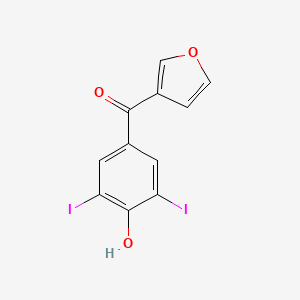
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)

